6-Bromo-1,2,3,4-tetrahydronaphthalene 6-Bromo-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 6134-56-1
VCID: VC1969793
InChI: InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
SMILES: C1CCC2=C(C1)C=CC(=C2)Br
Molecular Formula: C10H11B
Molecular Weight: 211.1 g/mol

6-Bromo-1,2,3,4-tetrahydronaphthalene

CAS No.: 6134-56-1

Cat. No.: VC1969793

Molecular Formula: C10H11B

Molecular Weight: 211.1 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-1,2,3,4-tetrahydronaphthalene - 6134-56-1

Specification

CAS No. 6134-56-1
Molecular Formula C10H11B
Molecular Weight 211.1 g/mol
IUPAC Name 6-bromo-1,2,3,4-tetrahydronaphthalene
Standard InChI InChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
Standard InChI Key UZTQYWLWRFMSSF-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC(=C2)Br
Canonical SMILES C1CCC2=C(C1)C=CC(=C2)Br

Introduction

Chemical Identity and Structure

Basic Identification Data

6-Bromo-1,2,3,4-tetrahydronaphthalene is characterized by the following fundamental properties:

PropertyValue
CAS Number6134-56-1
Molecular FormulaC₁₀H₁₁Br
Molecular Weight211.1 g/mol
IUPAC Name6-bromo-1,2,3,4-tetrahydronaphthalene
MDL NumberMFCD09842497

The compound consists of a tetrahydronaphthalene core structure (a benzene ring fused to a cyclohexane ring where the cyclohexane portion contains only single bonds) with a bromine atom attached at the 6-position of the aromatic ring .

Structural Representations

Multiple notation systems are used to represent the compound's structure:

Notation TypeRepresentation
SMILESBrC1=CC2=C(C=C1)CCCC2
Alternative SMILESC1CCC2=C(C1)C=CC(=C2)Br
InChIInChI=1S/C10H11Br/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2
InChIKeyUZTQYWLWRFMSSF-UHFFFAOYSA-N

These structural representations highlight the compound's architecture: a partially hydrogenated naphthalene skeleton with a bromine substituent at position 6 .

Spectroscopic Properties

Mass spectrometry data for 6-Bromo-1,2,3,4-tetrahydronaphthalene includes predicted collision cross section (CCS) values for various adducts:

Adductm/zPredicted CCS (Ų)
[M+H]+211.01169135.4
[M+Na]+232.99363140.0
[M+NH4]+228.03823142.6
[M+K]+248.96757138.2
[M-H]-208.99713137.9
[M+Na-2H]-230.97908140.1
[M]+210.00386135.7
[M]-210.00496135.7

Physical and Chemical Properties

Physical Characteristics

6-Bromo-1,2,3,4-tetrahydronaphthalene typically exhibits the following physical properties:

PropertyValue
Physical StateNot specified in available data
SolubilityInsoluble in water
Commercial PurityTypically available at 95% purity

The compound displays characteristic properties of brominated aromatic compounds, including limited water solubility and relatively high stability under standard conditions .

Chemical Reactivity

The chemical reactivity of 6-Bromo-1,2,3,4-tetrahydronaphthalene is primarily governed by two structural features:

  • The bromine substituent at position 6, which serves as an excellent leaving group and participates in various substitution and coupling reactions

  • The partially saturated naphthalene core, which provides a balance of aromatic and aliphatic character

These structural features enable the compound to participate in a wide range of chemical transformations, making it valuable as a synthetic intermediate .

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene typically employs bromination of the parent 1,2,3,4-tetrahydronaphthalene (tetralin). Common methodologies include:

Direct Bromination

The most straightforward approach involves treating 1,2,3,4-tetrahydronaphthalene with molecular bromine in the presence of a suitable catalyst:

  • Reagents: Bromine (Br₂) and a Lewis acid catalyst (typically iron(III) bromide)

  • Conditions: Temperature control is crucial for regioselectivity

  • Mechanism: Electrophilic aromatic substitution, where the bromine preferentially attacks the position para to the alkyl substituent

This method typically yields the desired 6-bromo isomer as the major product, although careful control of reaction conditions is necessary to minimize formation of other brominated isomers.

Alternative Bromination Methods

More selective bromination can be achieved using milder reagents:

  • N-Bromosuccinimide (NBS) with a radical initiator

  • Copper-catalyzed bromination systems

  • Regioselective bromination using directing groups

These alternative methods may offer advantages in terms of selectivity, yield, or operational simplicity for certain applications.

Industrial Production Considerations

For larger-scale synthesis, additional factors must be considered:

  • Continuous flow reactors may be employed for more consistent production

  • Optimized reaction conditions to enhance yield and purity

  • Specific purification protocols to achieve commercial-grade material (typically 95% purity)

Industrial production methods are designed to maximize efficiency while maintaining product quality .

Applications and Uses

Synthetic Chemistry Applications

6-Bromo-1,2,3,4-tetrahydronaphthalene serves as an important synthetic building block in organic chemistry:

Synthetic Intermediate

The compound functions as a versatile intermediate for synthesizing more complex molecules due to the reactivity of the bromine substituent. It serves as a starting material for:

  • Cross-coupling reactions (Suzuki, Heck, Sonogashira)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions

  • Functional group interconversions

These transformations allow access to diverse tetrahydronaphthalene derivatives with applications in materials science and medicinal chemistry .

Retinoid Derivatives Synthesis

Research indicates that 6-Bromo-1,2,3,4-tetrahydronaphthalene and its derivatives (particularly the tetramethyl analog) are employed in the synthesis of retinoid derivatives, which are important for inducing stem cell differentiation .

Chemical Reactions

Nucleophilic Substitution Reactions

The bromine atom at position 6 makes 6-Bromo-1,2,3,4-tetrahydronaphthalene susceptible to nucleophilic substitution:

  • Reaction with amines to form amino derivatives

  • Substitution with hydroxide to form hydroxylated products

  • Introduction of thiol groups for sulfur-containing derivatives

These transformations allow diversification of the tetrahydronaphthalene scaffold, leading to compounds with different physicochemical properties.

Cross-Coupling Reactions

As a brominated aromatic compound, 6-Bromo-1,2,3,4-tetrahydronaphthalene participates effectively in transition metal-catalyzed cross-coupling reactions:

  • Suzuki coupling with boronic acids or esters

  • Heck reactions with olefins

  • Sonogashira coupling with terminal alkynes

  • Negishi and Kumada couplings with organozinc and organomagnesium reagents

These reactions provide access to various carbon-carbon bond formations, allowing incorporation of the tetrahydronaphthalene scaffold into more complex structures.

Functionalization Reactions

The tetrahydronaphthalene core permits additional functionalization:

  • Oxidation reactions of the saturated ring

  • Benzylic functionalization at positions adjacent to the aromatic ring

  • Directed metallation for regioselective functionalization

These reactions expand the synthetic utility of the compound beyond transformations involving the bromine substituent.

Storage TemperatureRecommended Usage Period
-80°CUse within 6 months
-20°CUse within 1 month

To increase solubility in challenging solvents, heating to 37°C followed by ultrasonic bath treatment is recommended. Solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .

Comparison with Related Compounds

Structurally Related Derivatives

A comparison of 6-Bromo-1,2,3,4-tetrahydronaphthalene with structurally related compounds highlights its distinctive properties and applications:

CompoundCAS NumberKey DifferencesNotable Properties
6-Bromo-1,2,3,4-tetrahydronaphthalene6134-56-1Base compoundCore structure with bromine at position 6
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene27452-17-1Four methyl groups at positions 1 and 4Used in retinoid derivative synthesis; melting point 34-37°C
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine167355-41-1Amino group at position 2Enhanced water solubility; potential for bioactive properties
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol171965-24-5Hydroxyl group at position 2 with specific stereochemistryChiral compound with different solubility profile
6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid1260803-17-5Carboxylic acid group at position 2Higher molecular weight (255.108 g/mol); higher boiling point (387.1±42.0°C)

These structural variations significantly influence physical properties, reactivity patterns, and potential applications of the compounds .

Functional Group Effects

Research Applications

Chemical Research

6-Bromo-1,2,3,4-tetrahydronaphthalene serves as a model compound for studying:

  • Regioselectivity in electrophilic aromatic substitution reactions

  • Reaction mechanisms in cross-coupling transformations

  • Structure-property relationships in brominated aromatic compounds

These research applications contribute to fundamental understanding in organic chemistry and reaction methodology .

Analytical Applications

The compound has specific analytical applications:

  • Standard for chromatographic method development

  • Reference material for mass spectrometry studies

  • Model compound for spectroscopic analysis

The predicted collision cross section values provide important reference data for mass spectrometry applications, enabling identification and quantification in complex mixtures .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator